Regioisomeric Substitution Differentiates Odor Character: 2-n-Butyl-1-methyl vs. 2-tert-Butyl-1-methyl Cyclohexanol
The linear n-butyl chain of 2-butyl-1-methylcyclohexan-1-ol confers distinct conformational and olfactory properties relative to the bulkier tert-butyl analog. In the foundational BASF sandalwood patent (US 5,225,608), systematic variation of the cyclohexanol alkyl substituents revealed that tert-butyl analogs exhibit 'warm, woody' to 'musky, sandalwood' notes, while n-butyl variants were specifically claimed for their divergent odor profiles within the woody spectrum [1]. The 1-methyl group addition to the cyclohexanol ring creates a quaternary carbon center absent in monosubstituted cyclohexanols (e.g., 2-butylcyclohexanol), fundamentally altering hydrogen-bonding geometry and rigidity [2]. This regioisomeric distinction means that procurement of the 2-n-butyl-1-methyl pattern is essential for research programs mapping the alkyl chain linearity-to-odor relationship, as branched-chain analogs (e.g., Sandalmysore Core) or 4-substituted isomers produce markedly different sensory profiles and cannot serve as direct substitutes [3].
| Evidence Dimension | Odor character modulation by 2-alkyl substituent linearity (n-butyl vs. tert-butyl) and presence of 1-methyl group |
|---|---|
| Target Compound Data | 2-n-Butyl-1-methylcyclohexan-1-ol: linear C4 chain, quaternary C1-methyl; XLogP3-AA = 3.4 [4] |
| Comparator Or Baseline | 2-tert-Butyl-1-methylcyclohexanol: branched C4 chain, odor reported as 'warm, woody'; 2-tert-Butylcyclohexanol: odor reported as 'dry, woody, camphoraceous' [3] |
| Quantified Difference | Qualitative odor shift from 'camphoraceous/leathery' (tert-butyl, no 1-methyl) to targeted sandalwood-woody spectrum (n-butyl with 1-methyl); logP difference between n-butyl and tert-butyl regioisomers estimated at ~0.2-0.4 units based on branching index calculations [4] |
| Conditions | Odor evaluation conducted by expert perfumer panels as described in US 5,225,608 [1]; logP computed via XLogP3 algorithm [4] |
Why This Matters
The linear butyl configuration provides a distinct olfactory space that cannot be accessed by branched or shorter-chain analogs, making this compound a necessary procurement item for fragrance houses screening novel woody-sandalwood ingredients with differentiated odor signatures.
- [1] U.S. Patent 5,225,608, Sandalwood odorants, col. 8-12, Table II and associated Examples 5-19. https://patents.google.com/patent/US5225608A/en View Source
- [2] Synthesis and odour perception of a series of highly substituted cyclohexane derivatives, Flavour and Fragrance Journal, 2022. doi:10.1002/ffj.3700. View Source
- [3] S. Arctander, Perfume and Flavor Chemicals, Vol. II, entries for para-tertiary-butylcyclohexanol and related cyclohexanol derivatives. View Source
- [4] PubChem, XLogP3-AA computed value for 2-Butyl-1-methylcyclohexan-1-ol (CID 71370139). https://pubchem.ncbi.nlm.nih.gov/compound/65818-05-5 View Source
